4-(chloromethyl)-N,N-diphenylaniline
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Overview
Description
4-(Chloromethyl)-N,N-diphenylaniline is an organic compound characterized by the presence of a chloromethyl group attached to a diphenylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N,N-diphenylaniline typically involves the chloromethylation of N,N-diphenylaniline. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
The major products formed from these reactions include hydroxymethyl derivatives, aldehydes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Chloromethyl)-N,N-diphenylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N,N-diphenylaniline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both synthetic chemistry and biological applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the diphenylamine moiety.
4-Chloromethylbenzoic Acid: Contains a carboxylic acid group instead of the diphenylamine structure.
N,N-Diphenylamine: Lacks the chloromethyl group.
Properties
Molecular Formula |
C19H16ClN |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
4-(chloromethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C19H16ClN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI Key |
KEXMMSKQYRDKKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCl |
Origin of Product |
United States |
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